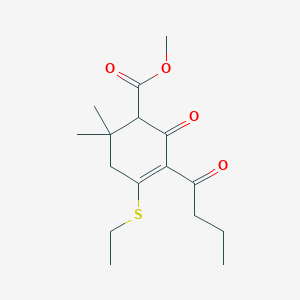
3-(1-cyano-2-phenylvinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-cyano-2-phenylvinyl)benzonitrile, commonly known as stilbene, is a chemical compound that belongs to the stilbene family. It is a crystalline solid that is widely used in scientific research due to its unique properties. Stilbene has a wide range of applications in various fields such as material science, biology, and chemistry.
Scientific Research Applications
Stilbene has a wide range of scientific research applications due to its unique properties. It is widely used in the field of material science as a fluorescent probe for the detection of various molecules. It is also used in the field of biology as a fluorescent probe for the detection of proteins and DNA. In the field of chemistry, stilbene is used as a starting material for the synthesis of various compounds.
Mechanism of Action
Stilbene works by absorbing light energy and undergoing a structural change. This structural change results in the emission of light at a longer wavelength than the absorbed light. This property of stilbene is used in various applications such as fluorescence microscopy and the detection of molecules.
Biochemical and Physiological Effects:
Stilbene has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have anti-cancer properties. Stilbene has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Stilbene has several advantages for lab experiments. It is a highly fluorescent compound that can be easily detected. It is also relatively stable and can be stored for long periods of time. However, stilbene has some limitations for lab experiments. It is sensitive to light and can degrade over time if not stored properly. It is also toxic and should be handled with care.
Future Directions
There are several future directions for the use of stilbene in scientific research. One direction is the development of new synthesis methods for stilbene that are more efficient and cost-effective. Another direction is the development of new applications for stilbene in the field of material science, biology, and chemistry. Additionally, the use of stilbene in medical research for the treatment of various diseases is an area of future research.
Synthesis Methods
Stilbene can be synthesized by several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to produce an alkene. The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce an alkene. The most commonly used method for the synthesis of stilbene is the Wittig reaction.
Properties
IUPAC Name |
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-14-7-4-8-15(10-14)16(12-18)9-13-5-2-1-3-6-13/h1-10H/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSLUXOMSSBHA-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)


![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)

